molecular formula C12H17NO B3339934 N-Ethylbuphedrone CAS No. 1354631-28-9

N-Ethylbuphedrone

Cat. No. B3339934
CAS RN: 1354631-28-9
M. Wt: 191.27 g/mol
InChI Key: HEPVRDHGUWFXJS-UHFFFAOYSA-N
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Description

N-Ethylbuphedrone, also known as NEB, is a synthetic cathinone with psychoactive properties . It is a stimulant of the cathinone class that has been sold as a designer drug . It is the β-ketone analogue of N, alpha-diethylphenylethylamine .


Synthesis Analysis

The synthesis of N-Ethylbuphedrone and other synthetic cathinones involves minor modifications at the alkyl chains or the aromatic ring . The aim is to create new synthetic cathinones that can circumvent laws . The synthesis of these compounds is based on the evolving patterns in the illicit drug market .


Molecular Structure Analysis

The molecular formula of N-Ethylbuphedrone is C12H17NO . Its average mass is 191.270 Da and its monoisotopic mass is 191.131012 Da .

Scientific Research Applications

Selective Reagent Ionisation Mass Spectrometry (SRI-MS) Application

  • Distinguishing Isomers: N-Ethylbuphedrone, an isomer of 4-methylethcathinone, presents challenges in differentiation using conventional mass spectrometry. However, advanced SRI-MS techniques using selective reagent ions can successfully distinguish these compounds, showcasing the method's utility in accurately identifying such substances (Lanza et al., 2013).

Safety and Hazards

N-Ethylbuphedrone is regulated as a Schedule I compound in the United States . It is intended for research and forensic applications . It is not for human or veterinary use .

Future Directions

As of October 2015, N-Ethylbuphedrone is a controlled substance in China . In the United States, it is considered a schedule 1 controlled substance as a positional isomer of 4-Methylethcathinone (4-MEC) . The future directions of N-Ethylbuphedrone are not explicitly mentioned in the search results.

properties

IUPAC Name

2-(ethylamino)-1-phenylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPVRDHGUWFXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605441
Record name 2-(Ethylamino)-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylbuphedrone

CAS RN

1354631-28-9
Record name 2-(Ethylamino)-1-phenyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354631-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylbuphedrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylamino)-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYLBUPHEDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6VC063Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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